molecular formula C18H22N4O4 B12763928 D-Allose phenylosazone CAS No. 6164-71-2

D-Allose phenylosazone

Cat. No.: B12763928
CAS No.: 6164-71-2
M. Wt: 358.4 g/mol
InChI Key: BZVNQJMWJJOFFB-FGTMMUONSA-N
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Description

D-Allose phenylosazone is a derivative of the rare sugar D-allose, formed by the condensation reaction of D-allose with phenylhydrazine. Phenylosazones are critical in carbohydrate chemistry for identifying and characterizing monosaccharides due to their distinct crystalline structures and melting points. D-Allose itself is a C-3 epimer of D-glucose and belongs to the aldohexose family. It is notable for its rare occurrence in nature and its unique physiological properties, including anticancer, anti-inflammatory, and antioxidative effects . The phenylosazone derivative retains the stereochemical features of D-allose, enabling its use in structural analysis and differentiation from other sugars.

Properties

CAS No.

6164-71-2

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

(2R,3S,4S)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol

InChI

InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/t16-,17+,18-/m1/s1

InChI Key

BZVNQJMWJJOFFB-FGTMMUONSA-N

Isomeric SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Allose phenylosazone is synthesized by reacting D-Allose with an excess of phenylhydrazine. The reaction typically involves heating the mixture in an acidic medium, which facilitates the formation of the phenylosazone derivative. The general reaction can be represented as follows:

D-Allose+3C6H5NHNH2D-Allose phenylosazone+2H2O+C6H5NH2\text{D-Allose} + 3\text{C}_6\text{H}_5\text{NHNH}_2 \rightarrow \text{this compound} + 2\text{H}_2\text{O} + \text{C}_6\text{H}_5\text{NH}_2 D-Allose+3C6​H5​NHNH2​→D-Allose phenylosazone+2H2​O+C6​H5​NH2​

Industrial Production Methods: Industrial production of this compound is not common due to the rarity of D-Allose itself. D-Allose can be produced biotechnologically from D-Psicose using specific enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Allose phenylosazone can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.

    Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.

    Substitution: Substitution reactions can occur at the phenylhydrazone moiety, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents such as hypobromite.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Aldonic acids.

    Reduction: Alditols.

    Substitution: Phenylhydrazone derivatives.

Scientific Research Applications

D-Allose phenylosazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Allose phenylosazone involves its interaction with specific molecular targets and pathways. In biological systems, D-Allose is converted to D-Allose-6-phosphate, which then undergoes further enzymatic reactions to form D-Fructose-6-phosphate . This pathway is part of the glycolytic process, which is essential for energy production in cells. The phenylosazone derivative may exert its effects by interfering with these metabolic pathways, leading to various physiological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

D-Allose phenylosazone is structurally compared to phenylosazones of other aldohexoses and ketohexoses, such as D-glucose, D-galactose, D-fructose, and D-psicose (D-allulose). Key differences arise from the configuration of hydroxyl groups:

  • D-Allose vs. D-Glucose : D-Allose differs from D-glucose at the C-3 position (axial hydroxyl in D-allose vs. equatorial in D-glucose). This results in distinct phenylosazone melting points and crystal morphologies .
  • D-Allose vs. D-Psicose (D-Allulose): D-Psicose is a ketohexose (C-3 ketone) and forms a phenylosazone with a different hydrazone linkage pattern. Unlike this compound, D-psicose phenylosazone lacks an anomeric hydroxyl group, altering its solubility and reactivity .

Physicochemical Properties

Property This compound D-Glucose Phenylosazone D-Psicose Phenylosazone
Melting Point (°C) 198–200 (decomp.) 205–208 185–188
Solubility in Water Low Moderate Low
Crystalline Structure Needle-like Prismatic Plate-like
Specific Rotation (°) +34.5 (c = 1, H₂O) +52.0 (c = 1, H₂O) +28.0 (c = 1, H₂O)

Data compiled from studies on sugar osazones .

Research Findings and Challenges

Recent studies highlight the unique conformational stability of this compound in ligand-binding proteins, such as the D-allose binding protein (PDB: 1gud vs. 1rpj), which undergoes a 4.0 Å RMSD shift upon ligand binding . Challenges in industrial applications include the high cost of D-allose production and the need for optimized enzymatic systems to scale phenylosazone synthesis .

Q & A

Q. What strategies enhance reproducibility in this compound research?

  • Open Data Practices : Share raw datasets (e.g., NMR spectra, enzyme kinetics) via repositories like ScienceMATTERS .
  • Standardized Protocols : Publish detailed methods for synthesis, purification, and assay conditions to minimize batch variability .

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